![molecular formula C40H26N2O4 B3153710 2,9-双(2,6-二甲苯基)蒽[2,1,9-def:6,5,10-d'e'f']二异喹啉-1,3,8,10(2H,9H)-四酮 CAS No. 76372-76-4](/img/structure/B3153710.png)
2,9-双(2,6-二甲苯基)蒽[2,1,9-def:6,5,10-d'e'f']二异喹啉-1,3,8,10(2H,9H)-四酮
描述
The compound “2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone” is an organic compound with a molecular weight of 634.69 . Its IUPAC name is 9,10-bis((2,6-dimethylphenyl)carbamoyl)perylene-3,4-dicarboxylic acid .
Chemical Reactions Analysis
The compound has been used in the preparation of thin films via a thermal evaporation technique . The complex permittivity of dielectric demonstrates a noteworthy reliance on the frequency and temperature . The dielectric relaxation behavior is explained in terms of electric modulus formalism . The frequencies identical to the maximum of the imaginary electric modulus at different temperatures were found to comply with an Arrhenius law . The calculated activation energy for this relaxation process is 0.24 eV . The frequency reliance of AC conductivity is found to take after Jonscher’s power law with the relevance of the correlated barrier hopping model .Physical And Chemical Properties Analysis
The compound has been used in the preparation of thin films via a thermal evaporation technique . FTIR-spectra confirmed that the thermal evaporation technique is a suitable technique to obtain the appropriate structure of the thin films .科学研究应用
Organic Semiconductors and Molecular Electronics
Organic semiconductors, including anthraquinone derivatives, have garnered significant interest due to their fascinating optical properties. These materials find applications in areas such as gas sensors, field-effect transistors, and photovoltaic cells. The π-conjugated electron system in these compounds enables absorption and emission of light, as well as charge transport. Specifically, quinoline derivatives exhibit nonlinear optical properties and hold great potential for organic light-emitting diodes (OLEDs) .
Thin Film Technology and Optical Properties
Thin films of 2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone (Ch-diisoQ) can be prepared using thermal evaporation techniques. Researchers have investigated the structural and optical properties of these films by annealing them at different temperatures. Key findings include:
- Optical Constants : Calculations of optical band gap (E_g), dispersion energy (E_d), single oscillator energy (E_o), and optical dielectric constant at higher frequencies (ε_∞). The band gap decreases with increasing annealing temperatures due to π-dislocation .
Nonlinear Optical Properties
The presence of delocalized π-electrons and functional groups in quinoline derivatives contributes to their nonlinear optical behavior. Investigating the effect of donor substitution groups (such as chlorophenyl) on diisoquinoline thin films provides valuable insights into their properties .
Potential OLED Applications
Given their unique properties, anthraquinone-based compounds like 2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone could play a role in organic light-emitting diodes (OLEDs). Further research may explore their suitability for efficient and high-performance OLED devices .
Dielectric Relaxation and AC Conductivity
While not directly related to Ch-diisoQ, understanding dielectric relaxation processes and AC conductivity in organic materials is crucial. Researchers continue to investigate these phenomena to enhance device performance and optimize material properties .
Synthetic Chemistry and Material Design
The synthesis of complex molecules like 2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone involves intricate chemical reactions. Exploring novel synthetic routes and modifying molecular structures can lead to tailored materials with specific properties .
未来方向
The compound has potential applications in numerous technological applications, for example, sensors, organic solar cells, and organic light-emitting diodes (OLEDs) . The features of these materials like the ease of processing and the ability to enhance their structure with desired electrical and optical characteristics, make it widespread used in manufacturing when compared with traditional inorganic semiconductors .
属性
IUPAC Name |
7,18-bis(2,6-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26N2O4/c1-19-7-5-8-20(2)35(19)41-37(43)27-15-11-23-25-13-17-29-34-30(40(46)42(39(29)45)36-21(3)9-6-10-22(36)4)18-14-26(32(25)34)24-12-16-28(38(41)44)33(27)31(23)24/h5-18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOMGKAERDOZHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=C(C=CC=C9C)C)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901116819 | |
| Record name | 2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76372-76-4 | |
| Record name | 2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76372-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



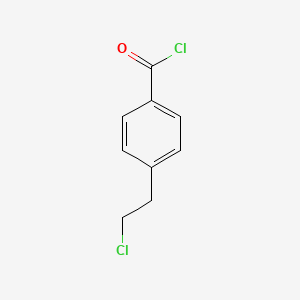

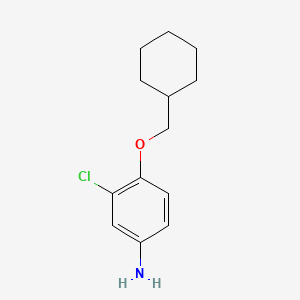
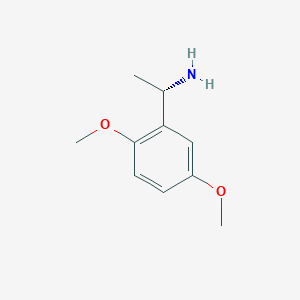



![2-(4-phenylpiperazino)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B3153671.png)

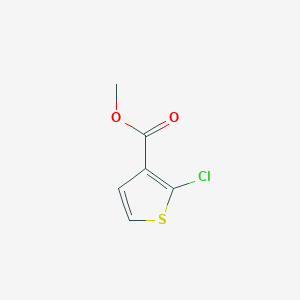

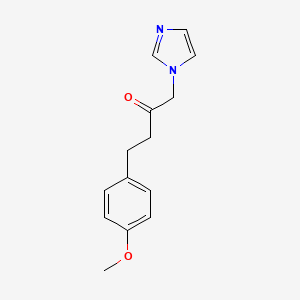

![Amino[3-(benzyloxy)phenyl]acetonitrile](/img/structure/B3153733.png)